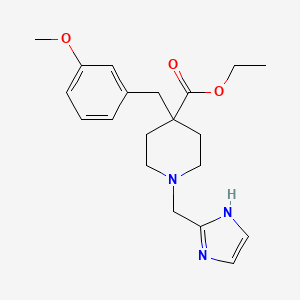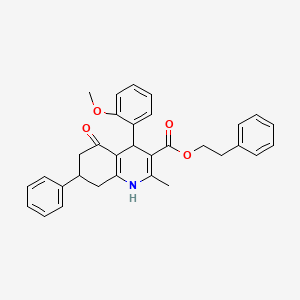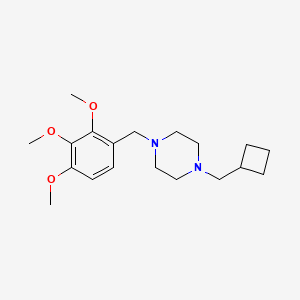![molecular formula C11H14BrNO B5116552 N-[1-(3-bromophenyl)propyl]acetamide](/img/structure/B5116552.png)
N-[1-(3-bromophenyl)propyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-bromophenyl)propyl]acetamide, also known as BrPA, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in cancer therapy. BrPA is a small molecule inhibitor of hexokinase-2 (HK2), an enzyme that plays a crucial role in the Warburg effect, a metabolic switch that occurs in cancer cells.
Applications De Recherche Scientifique
N-[1-(3-bromophenyl)propyl]acetamide has been shown to have potential applications in cancer therapy. By inhibiting HK2, this compound disrupts the Warburg effect, leading to decreased glucose uptake and ATP production in cancer cells. This results in increased oxidative stress and apoptosis, ultimately leading to cancer cell death. This compound has been shown to be effective against a variety of cancer types, including breast, lung, and colon cancer.
Mécanisme D'action
N-[1-(3-bromophenyl)propyl]acetamide inhibits HK2 by binding to its active site, preventing it from catalyzing the conversion of glucose to glucose-6-phosphate. This leads to decreased glucose uptake and ATP production in cancer cells, ultimately leading to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by increasing oxidative stress and disrupting the Warburg effect. It has also been shown to inhibit tumor growth in animal models of cancer. However, this compound may also have off-target effects on other enzymes and metabolic pathways, which could lead to undesirable side effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(3-bromophenyl)propyl]acetamide is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be effective against a variety of cancer types in vitro and in vivo. However, this compound may have off-target effects on other enzymes and metabolic pathways, which could complicate data interpretation. Additionally, the optimal concentration and duration of this compound treatment may vary depending on the cancer type and experimental conditions.
Orientations Futures
There are several future directions for N-[1-(3-bromophenyl)propyl]acetamide research. One area of interest is the development of more potent and selective HK2 inhibitors that have fewer off-target effects. Another area of interest is the combination of this compound with other cancer therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. Additionally, the use of this compound as a diagnostic tool to identify tumors with high HK2 expression could also be explored.
Méthodes De Synthèse
The synthesis of N-[1-(3-bromophenyl)propyl]acetamide involves the reaction of 3-bromophenylpropionic acid with acetic anhydride and sodium acetate in the presence of a catalyst. The resulting product is then purified using column chromatography. The yield of this compound is typically around 50-60%.
Propriétés
IUPAC Name |
N-[1-(3-bromophenyl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-3-11(13-8(2)14)9-5-4-6-10(12)7-9/h4-7,11H,3H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGSOGIHDAMKOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Br)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5116478.png)
![1-acetyl-17-(2-methoxy-4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5116483.png)
![8-[3-(2,3-dichlorophenoxy)propoxy]quinoline](/img/structure/B5116486.png)
![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N'-(4-fluorophenyl)-N-heptylthiourea](/img/structure/B5116492.png)
![N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide](/img/structure/B5116508.png)
![(2-furylmethyl)({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)2-propyn-1-ylamine](/img/structure/B5116513.png)


![N~4~-[3-(4-morpholinyl)propyl]-6-phenyl-2,4-pyrimidinediamine](/img/structure/B5116539.png)
![5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5116544.png)



![N-[2-(methylthio)phenyl]-1-propyl-4-piperidinamine](/img/structure/B5116576.png)
